B1577600 Cathelicidin-AM

Cathelicidin-AM

Cat. No.: B1577600
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cathelicidin-AM is a synthetic amidated analog of natural cathelicidin peptides, key effector molecules of the innate immune system. This research-grade reagent is designed for in vitro and in vivo studies investigating antimicrobial and immunomodulatory mechanisms. Cathelicidins exhibit broad-spectrum activity against a diverse range of pathogens, including Gram-positive and Gram-negative bacteria , fungi , and viruses . Their primary mechanism of action involves electrostatic interactions between the cationic peptide and anionic microbial membranes, leading to membrane permeabilization and cell death via models such as the toroidal pore or carpet mechanism . Beyond direct microbial killing, this compound serves as a vital tool for studying complex host processes. It demonstrates significant immunomodulatory functions, acting as a chemoattractant for immune cells like neutrophils and monocytes and modulating cytokine release . Furthermore, its role in promoting wound healing and tissue repair is well-documented, as it stimulates processes including re-epithelialization, angiogenesis, and proliferation of epithelial cells . Researchers can utilize this compound to explore its multifaceted activities in models of infection, inflammation, and tissue regeneration. The amidated (AM) C-terminus is a common modification that can enhance the peptide's stability and functional potency in experimental settings. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial, Antifungal

sequence

GRLRNLIEKAGQNIRGKIQGIGRRIKDILKNLQPRPQV

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Cathelicidin-AM demonstrates potent antimicrobial effects against a variety of pathogens. Research indicates that it can disrupt microbial cell membranes through electrostatic interactions, leading to cell death while sparing normal mammalian cells . This selectivity makes it a promising candidate for treating infections caused by antibiotic-resistant bacteria.

Case Studies and Findings:

  • A study using a murine model of acute Pseudomonas aeruginosa lung infection showed that cathelicidin significantly enhanced bacterial clearance by promoting neutrophil responses .
  • In vitro studies have demonstrated that this compound effectively reduces biofilm formation in Staphylococcus aureus, highlighting its potential in treating chronic infections associated with biofilms.

Immunomodulatory Properties

Beyond its direct antimicrobial effects, this compound plays a vital role in modulating immune responses. It enhances the recruitment and activation of immune cells such as neutrophils and macrophages, which are essential for effective pathogen clearance.

Mechanisms of Action:

  • This compound promotes Th17 cell differentiation by enhancing the expression of aryl hydrocarbon receptor (AHR) and RORγt, which are critical for Th17 responses . This shift can lead to increased production of pro-inflammatory cytokines like IL-17A.
  • The peptide also exhibits anti-inflammatory properties by modulating cytokine production, thus balancing pro-inflammatory and anti-inflammatory responses during infections .

Therapeutic Applications

The therapeutic potential of this compound extends to various medical conditions, including inflammatory diseases and cancer.

Inflammatory Diseases:

  • Cathelicidin has shown effectiveness in models of inflammatory bowel disease (IBD), where it reduces intestinal inflammation and promotes mucosal healing . A novel delivery system combining cathelicidin with probiotics has been developed to enhance its therapeutic effects in colitis models.
  • Its role in enhancing wound healing through modulation of immune responses has also been documented, suggesting applications in chronic wound management.

Cancer Therapy:

  • The selective cytotoxicity of cathelicidins towards cancer cells presents opportunities for cancer therapy. Studies indicate that cathelicidin can induce apoptosis in cancer cells while sparing normal cells, making it a potential adjunct therapy for gastrointestinal cancers .
  • Ongoing clinical trials are exploring the efficacy of cathelicidins as standalone or combination therapies for various malignancies.

Limitations and Future Directions

Despite the promising applications of this compound, several challenges remain:

  • Toxicity: While cathelicidins are less toxic to normal cells compared to traditional antibiotics, their cytotoxicity can still pose risks at higher concentrations .
  • Stability: The stability of cathelicidins in biological systems is another concern that needs addressing through formulation strategies such as nanoencapsulation .

Future research should focus on optimizing delivery systems to enhance the stability and bioavailability of this compound while minimizing toxicity. Advances in synthetic biology may lead to engineered variants with improved properties tailored for specific therapeutic applications.

Summary Table: Applications of this compound

Application AreaMechanism/EffectCase Study/Reference
Antimicrobial ActivityDisrupts microbial membranesEnhanced clearance in Pseudomonas model
ImmunomodulationPromotes Th17 differentiationIncreased IL-17A production
Inflammatory DiseasesReduces inflammation; promotes healingEffective in IBD models
Cancer TherapyInduces apoptosis selectively in cancer cellsPotential adjunct therapy for GI cancers

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Human LL-37 Canine K9CATH
Source Giant panda Human neutrophils Canine leukocytes
Primary Structure 氨基酸残基构成α-helix Linear α-helix (37 residues) β-hairpin structure
Antimicrobial Activity Kills bacteria in 1 hour Effective at 6+ hours Rapid but less broad-spectrum
Resistance Potential Low (novel target) Moderate (pathogen adaptation observed) Moderate (limited data)
Synthetic Feasibility Lab-synthesized Requires complex protocols Requires extraction

Efficacy Against Resistant Pathogens

  • This compound : Demonstrates potency against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans due to its unique charge distribution and rapid membrane permeabilization .
  • LL-37: Limited efficacy against multidrug-resistant (MDR) strains due to widespread bacterial resistance mechanisms, such as protease degradation .
  • K9CATH : Effective against canine-specific pathogens but less studied in human AMR contexts .

Research Findings and Clinical Implications

Advantages of this compound

  • Speed and Specificity : Its rapid bactericidal action reduces the likelihood of resistance development compared to slower-acting antibiotics .
  • Synthesis Scalability : Synthetic production avoids ethical and ecological concerns associated with panda-derived extraction .

Limitations and Challenges

  • Toxicity Profile : Like LL-37, high concentrations of this compound may exhibit cytotoxicity to mammalian cells, necessitating dosage optimization .
  • Cost of Production: Large-scale synthesis remains economically challenging compared to traditional antibiotics.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Cathelicidin-AM

The primary method for preparing this compound is Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS) , a widely used technique for synthesizing peptides with high efficiency and purity.

  • Resin Selection and Loading:
    Initial attempts used aminomethyl polystyrene (AM-PS) resin with a high substitution rate (1.26 mmol/g), which caused steric hindrance and aggregation, leading to synthesis failure for the full 29-mer peptide sequence. Switching to polyethylene glycol (PEG) grafted resins such as TentaGel HL NH2 (0.48 mmol/g) and TentaGel S NH2 (0.26 mmol/g) significantly improved swelling capacity and reduced steric hindrance, resulting in better peptide assembly and purity.

  • Coupling Reagents and Conditions:
    The coupling reagent HCTU was employed under microwave irradiation at 75 °C initially, but this led to complex chromatograms and poor purity. Automated synthesis at room temperature with extended coupling times (up to 1 hour) improved the yield but still resulted in low purity (~4%). Optimizing the process with PEG-based resins and careful manual coupling of cysteine residues using PyAOP and sym-collidine minimized epimerization and enhanced purity to approximately 44-51% crude purity.

  • On-Resin Assembly and Cyclization:
    The linear peptide was assembled entirely on resin, followed by iodine-mediated disulfide bridge formation between cysteine residues (Cys3 and Cys7) to form the characteristic disulfide-cyclised structure of this compound. The disulfide bond formation was performed in dimethylformamide (DMF) using iodine (3 equivalents), ensuring efficient cyclization before cleavage from the resin.

Optimization Strategies in Synthesis

  • Resin Substitution Rate:
    Lower substitution rates on resin (0.26 mmol/g) reduced steric hindrance and aggregation, facilitating better peptide chain elongation and higher purity of crude peptides.

  • Manual Coupling of Sensitive Residues:
    Manual coupling of cysteine residues with PyAOP and the weak organic base sym-collidine helped reduce epimerization, a common side reaction in peptide synthesis that affects stereochemical integrity.

  • Double Coupling:
    Double coupling of the final seven residues was implemented initially to improve coupling efficiency but was later abandoned when lower substitution resins minimized aggregation, streamlining the synthesis process.

Synthesis of this compound Analogues and Cyclised Derivatives

To evaluate structure-activity relationships and improve peptide stability, various analogues and cyclised derivatives were synthesized:

  • Alanine-Substituted Linear Analogues:
    These analogues helped determine the role of specific residues in antimicrobial activity and secondary structure.

  • Lactam-Bridged Peptidomimetics:
    Side chain-to-side chain cyclization was performed using orthogonal protecting groups (e.g., Fmoc-Glu(O-2-PhiPr)-OH, Fmoc-Asp(O-2-PhiPr)-OH, Fmoc-Lys(Mtt)-OH) to form macrolactams on-resin. Macrocyclization was mediated by PyAOP and DIPEA in DMF under high dilution conditions (0.5 mM) to favor intramolecular cyclization.

  • Head-to-Tail Bicyclic Peptides:
    Incorporation of a highly acid-sensitive 4-(4-hydroxymethyl-3-methoxyphenoxy) butyric acid (HMPB) linker enabled the synthesis of bicyclic peptides with enhanced structural rigidity. The fully protected linear peptides were cyclized on-resin before cleavage.

Purification and Characterization

  • Purification:
    Crude peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC), achieving purities ranging from 44% to over 50% before further purification steps.

  • Characterization:
    Peptide identity and purity were confirmed by RP-HPLC and mass spectrometry techniques such as MALDI-TOF. Circular dichroism (CD) spectroscopy was used to analyze secondary structure, and serum stability assays evaluated peptide robustness in biological conditions.

Summary Table of Key Preparation Parameters

Parameter Details
Resin Type Aminomethyl polystyrene (AM-PS), TentaGel HL NH2, TentaGel S NH2
Resin Substitution Rate 1.26 mmol/g (AM-PS), 0.48 mmol/g (TentaGel HL), 0.26 mmol/g (TentaGel S)
Coupling Reagent HCTU, PyAOP
Coupling Conditions Microwave irradiation (75 °C), room temperature with extended coupling times (up to 1 h)
Manual Coupling Cysteine residues with PyAOP and sym-collidine
Cyclization Method Iodine-mediated disulfide bridge formation in DMF
Macrocyclization On-resin lactam bridge formation with PyAOP/DIPEA under high dilution
Purification RP-HPLC
Characterization Techniques RP-HPLC, MALDI-TOF MS, Circular Dichroism, Serum Stability Assays

Research Findings on Preparation Efficacy

  • The disulfide bridge in this compound was found to be non-essential for antimicrobial activity and secondary structure, allowing synthetic modifications for improved stability or activity.

  • Lower resin substitution rates and PEG-based resins significantly improved crude peptide purity and synthesis success rates by reducing steric hindrance and aggregation.

  • On-resin macrocyclization and bicyclization strategies enhanced peptide structural rigidity, potentially improving biological activity and stability.

  • Manual coupling of sensitive residues and optimized base selection minimized epimerization, preserving peptide stereochemistry.

Q & A

Q. What experimental methodologies are recommended to investigate the antimicrobial mechanism of Cathelicidin-AM?

To study its mechanism, combine in vitro assays (e.g., minimum inhibitory concentration (MIC) assays) with advanced imaging techniques. For example:

  • Use electron microscopy to visualize bacterial membrane disruption .
  • Perform liposome leakage assays to assess pore formation in model membranes .
  • Apply fluorescence-based live/dead staining to quantify bacterial viability post-treatment . These methods should be paired with controls (e.g., untreated pathogens) to isolate this compound-specific effects .

Q. How can researchers design robust experiments to validate this compound’s efficacy against multidrug-resistant pathogens?

  • Use standardized clinical isolates of resistant strains (e.g., MRSA, Candida auris) for MIC and time-kill curve assays .
  • Include synergy testing with conventional antibiotics (e.g., checkerboard assays) to identify combinatorial effects .
  • Validate results across multiple replicates and independent laboratories to ensure reproducibility .

Q. What are the best practices for synthesizing and characterizing this compound in vitro?

  • Employ solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification and mass spectrometry (MS) for validation .
  • Characterize secondary structure using circular dichroism (CD) spectroscopy in membrane-mimetic environments (e.g., SDS micelles) .
  • Assess stability via protease digestion assays to evaluate susceptibility to enzymatic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s cytotoxicity to mammalian cells?

  • Conduct dose-response studies across cell lines (e.g., primary vs. immortalized) to identify cell-type-specific effects .
  • Use flow cytometry to differentiate membrane permeabilization from apoptosis .
  • Compare results with structurally similar peptides (e.g., LL-37) to contextualize findings .
  • Apply meta-analysis frameworks to reconcile discrepancies across studies .

Q. What strategies are effective for optimizing this compound’s pharmacokinetic properties in preclinical models?

  • Modify peptide sequences via alanine scanning mutagenesis to enhance stability without compromising activity .
  • Use PEGylation or lipid conjugation to prolong half-life in circulation .
  • Employ murine infection models to track biodistribution using fluorescently labeled peptides .

Q. How can computational tools enhance the design of this compound derivatives with improved specificity?

  • Apply molecular dynamics (MD) simulations to model peptide-membrane interactions and identify key residues for binding .
  • Use machine learning algorithms trained on antimicrobial peptide databases to predict sequence modifications .
  • Validate predictions with surface plasmon resonance (SPR) to quantify binding affinities .

Q. What experimental frameworks are suitable for studying the evolutionary conservation of this compound across species?

  • Perform phylogenetic analysis using BLAST and Clustal Omega to align homologous sequences from diverse vertebrates .
  • Conduct functional assays on orthologs (e.g., canine cathelicidins) to compare antimicrobial spectra .
  • Use CRISPR-Cas9 gene editing in model organisms to study loss-of-function phenotypes .

Methodological Challenges and Solutions

Q. How should researchers address variability in antimicrobial assay results caused by experimental conditions?

  • Standardize protocols for buffer composition, temperature, and inoculum size across labs .
  • Include internal controls (e.g., polymyxin B for Gram-negative bacteria) in each experiment .
  • Use statistical models (e.g., ANOVA with post-hoc tests) to account for batch effects .

Q. What approaches mitigate the risk of off-target effects when testing this compound in complex biological systems?

  • Combine transcriptomic profiling (RNA-seq) with pathway analysis (e.g., KEGG) to identify unintended gene expression changes .
  • Perform high-content screening in organoids or 3D cell cultures to assess tissue-specific toxicity .

Q. How can researchers ensure reproducibility when translating this compound studies from in vitro to in vivo models?

  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing protocols and raw data .
  • Use blinded, randomized designs in animal studies to minimize bias .
  • Report negative results and confounding variables (e.g., immune system interactions) transparently .

Data Presentation and Publication Guidelines

Q. What criteria should guide the inclusion of this compound data in supplementary materials?

  • Provide raw datasets (e.g., MIC values, spectral peaks) in machine-readable formats (e.g., .csv) .
  • Annotate figures with detailed legends explaining experimental conditions .
  • Follow journal-specific guidelines for Supporting Information (e.g., Beilstein Journal’s 15-word title limit) .

Q. How can researchers effectively present conflicting data on this compound’s immunomodulatory roles?

  • Use subgroup analysis in meta-studies to highlight context-dependent effects (e.g., infection vs. sterile inflammation) .
  • Visualize contradictions using forest plots or heatmaps to compare effect sizes across studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.